Product packaging for 1-(Trifluoromethyl)-1h-pyrazol-4-amine(Cat. No.:CAS No. 1706447-99-5)

1-(Trifluoromethyl)-1h-pyrazol-4-amine

Cat. No.: B2976046
CAS No.: 1706447-99-5
M. Wt: 151.092
InChI Key: NWEBOUMNZRJLMU-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1H-pyrazol-4-amine is a versatile chemical scaffold highly valued in medicinal and agricultural chemistry. Its structure, featuring a pyrazole core and a lipophilic, electron-withdrawing trifluoromethyl group, is strategically important for optimizing the pharmacokinetic properties and biological activity of target molecules . This compound serves as a critical synthetic intermediate in pharmaceutical research, particularly for constructing more complex molecules aimed at anti-tumor therapies . It has been specifically identified as a building block for synthesizing thiazoline and indolo[2,3-d]isoindoline anti-tumor drugs . Beyond pharmaceuticals, this amine is a key precursor in developing the next generation of synthetic auxin herbicides . Recent research designs novel herbicidal molecules by incorporating this pyrazole structure into 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds . These compounds have demonstrated exceptional inhibitory effects on weed root growth, outperforming established herbicides like picloram and florpyrauxifen in experimental settings, and represent promising lead structures for new agrochemicals . The presence of the 4-amino group on the pyrazole ring provides a reactive site for further functionalization, making this compound an essential and flexible building block for researchers designing and synthesizing novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4F3N3 B2976046 1-(Trifluoromethyl)-1h-pyrazol-4-amine CAS No. 1706447-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(trifluoromethyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3/c5-4(6,7)10-2-3(8)1-9-10/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEBOUMNZRJLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706447-99-5
Record name 1-(Trifluoromethyl)-1H-pyrazol-4-amine
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Synthetic Methodologies for 1 Trifluoromethyl 1h Pyrazol 4 Amine and Its Analogs

Strategies for Constructing the Trifluoromethylated Pyrazole (B372694) Ring System

The construction of the pyrazole ring already bearing a trifluoromethyl group is a common and effective approach. This typically involves the cyclization of acyclic precursors containing the trifluoromethyl moiety.

Cyclization Reactions Utilizing Fluorinated Precursors

This strategy relies on the use of starting materials that already contain the trifluoromethyl group, which then undergo cyclization to form the desired pyrazole ring.

A prevalent method for synthesizing 3-trifluoromethylpyrazoles involves the condensation of fluorinated 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. nih.govacs.org This classical approach, often referred to as the Knorr pyrazole synthesis, is a reliable route to a variety of substituted pyrazoles. researchgate.net For instance, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) can be reacted with methylhydrazine to produce a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. acs.org Similarly, the synthesis of 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine can be achieved through the cyclocondensation of 4,4,4-trifluoro-2-arylacetoacetonitriles with hydrazines. nih.gov

A one-pot protocol has been developed for the synthesis of 5-alkyl/hetaryl-4-amino-3-(polyfluoroalkyl)pyrazoles using readily available lithium 3-polyfluoroalkyl-1,3-diketonates. osi.lv This method involves nitrosation, cyclization with hydrazine hydrate (B1144303), and subsequent reduction of the 4-nitroso intermediate. researchgate.net

Starting MaterialReagentProductReference
4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneMethylhydrazine hydrochloride1-Methyl-3-(trifluoromethyl)-1H-pyrazole & 1-Methyl-5-(trifluoromethyl)-1H-pyrazole acs.org
4,4,4-Trifluoro-2-arylacetoacetonitrilesHydrazines4-Aryl-3-trifluoromethyl-1H-pyrazol-5-amines nih.gov
Lithium 3-polyfluoroalkyl-1,3-diketonatesSodium nitrite, Hydrazine hydrate5-Alkyl/hetaryl-4-amino-3-(polyfluoroalkyl)pyrazoles osi.lv
(E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-oneMethyl hydrazine sulphate, Et3N1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine chemicalbook.com

The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings like pyrazoles. nih.gov This approach often involves the reaction of a 1,3-dipole with a dipolarophile. In the context of trifluoromethylated pyrazoles, nitrile imines bearing a trifluoromethyl group are commonly used as the 1,3-dipole. These reactive intermediates can be generated in situ from precursors such as hydrazonoyl bromides. nih.govacs.org

For example, a general method for preparing polyfunctionalized 3-trifluoromethylpyrazoles involves the [3+2] cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with enones, leading to trans-configured 5-acyl-pyrazolines. nih.govacs.orgbohrium.com These intermediates can then be aromatized to the corresponding pyrazoles. nih.govacs.org Another efficient [3+2] cycloaddition has been developed between trifluoromethylated N-acylhydrazones and nitroolefins to produce trifluoromethylated pyrazolidines, which can be further transformed into trifluoromethylated pyrazoles. rsc.org The reaction of difluoromethyl or trifluoromethyl hydrazonoyl bromides with trifluoromethyl-substituted alkenes also yields 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines. rsc.org

1,3-Dipole PrecursorDipolarophileIntermediate/ProductReference
Trifluoroacetonitrile imines (from hydrazonoyl bromides)Enonestrans-5-Acyl-pyrazolines / 3-Trifluoromethylpyrazoles nih.govacs.org
Trifluoromethylated N-acylhydrazonesNitroolefinsTrifluoromethylated pyrazolidines / Trifluoromethylated pyrazoles rsc.org
Di/Trifluoromethyl hydrazonoyl bromidesTrifluoromethyl-substituted alkenes3,5-bis(Fluoroalkyl)pyrazoles/pyrazolines rsc.org
2-Bromo-3,3,3-trifluoropropeneDiazo intermediate (from aldehydes and tosyl hydrazide)3-(Trifluoromethyl)pyrazoles thieme-connect.com

One-pot syntheses are highly desirable as they offer increased efficiency by reducing the number of isolation and purification steps. A convenient one-pot method for the synthesis of 5-alkyl/hetaryl-4-amino-3-(polyfluoroalkyl)pyrazoles has been reported. osi.lvresearchgate.net This procedure starts from readily available lithium 3-polyfluoroalkyl-1,3-diketonates and sodium nitrite. The subsequent cyclization with hydrazine hydrate forms a 4-nitroso-3-(polyfluoroalkyl)pyrazole intermediate, which is then reduced in the same pot to yield the final 4-aminopyrazole product. osi.lvresearchgate.net

Another one-pot approach describes the synthesis of functionalized N-trifluoromethyl pyrazoles from di-Boc trifluoromethylhydrazine and various carbonyl compounds like dialdehydes, diketones, and ketoesters. acs.org This method relies on the transient generation of trifluoromethylhydrazine. acs.org Additionally, a one-pot synthesis of 3-(fluoroalkyl)pyrazoles from polyfluoroalkyl iodides has been developed, which proceeds through a hydrazone intermediate. rsc.orgelectronicsandbooks.com

Starting MaterialsKey IntermediateProductReference
Lithium 3-polyfluoroalkyl-1,3-diketonates, Sodium nitrite, Hydrazine hydrate4-Nitroso-3-(polyfluoroalkyl)pyrazole5-Alkyl/hetaryl-4-amino-3-(polyfluoroalkyl)pyrazoles osi.lvresearchgate.net
Di-Boc trifluoromethylhydrazine, Carbonyl compoundsTrifluoromethylhydrazineN-Trifluoromethyl pyrazoles acs.org
Polyfluoroalkyl iodides, Hydrazine acetateHydrazone3-(Fluoroalkyl)pyrazoles rsc.orgelectronicsandbooks.com

Derivatization and Functionalization of Pre-formed Pyrazole Scaffolds

An alternative strategy involves the introduction of a trifluoromethyl group or other fluoroalkyl groups onto a pre-existing pyrazole ring. This can be achieved through direct fluorination or fluoroalkylation reactions.

Direct C-H trifluoromethylation of pyrazoles can be challenging and may suffer from a lack of regioselectivity. researchgate.net However, methods for the derivatization of non-fluorinated pyrazoles have been developed, including C-fluoroalkylation reactions. sci-hub.se For instance, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole allows for the introduction of various functional groups at the 5-position. acs.orgenamine.net A mild and efficient method for the synthesis of 3-trifluoromethylpyrazoles has been established via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent under transition-metal-free conditions. nih.gov

Pyrazole SubstrateReagent/MethodProductReference
1-Methyl-3-(trifluoromethyl)-1H-pyrazolen-BuLi followed by electrophile5-Functionalized-1-methyl-3-(trifluoromethyl)-1H-pyrazoles acs.orgenamine.net
α,β-Alkynic hydrazonesHypervalent iodine reagent3-Trifluoromethylpyrazoles nih.gov
Functionalization at the Pyrazole C-4 Position and N-1 Position

Functionalization of the pyrazole core at the C-4 and N-1 positions is crucial for developing a diverse range of analogs with varied properties. A common strategy for introducing substituents at the C-4 position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole involves a bromine-lithium exchange on the corresponding bromide, which can then be used to synthesize aldehydes and acids. enamine.netresearchgate.net Another approach is the direct ortho-metalation (DoM) of 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole, followed by catalytic reductive debromination to introduce functional groups like acids and boron pinacolates at the 5th position. enamine.netresearchgate.net

For N-1 functionalization, the synthesis of N-aryl pyrazoles can be achieved through methods like the Ullmann-ether reaction. tandfonline.com Additionally, N-trifluoro­methyl pyrazoles can be synthesized by trapping transiently generated trifluoromethylhydrazine. acs.org The synthesis of pyrazole-oxindole hybrid systems has been reported through the condensation of 5-aminopyrazoles with N-substituted isatin, where the starting aminopyrazoles are obtained from the cyclocondensation of N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides with hydrazine hydrate. mdpi.com

A versatile, one-pot, three-component synthesis of 1,3,4-substituted pyrazoles has also been developed. tandfonline.com This method, along with others, allows for the creation of a library of pyrazole derivatives with diverse functionalities at various positions of the pyrazole ring. mdpi.com

Introduction of the Trifluoromethyl Group into Pyrazoles

The introduction of a trifluoromethyl (CF3) group into the pyrazole ring is a key step in the synthesis of many biologically active compounds. acs.orgnih.gov One of the most common methods involves the condensation of trifluoromethylated 1,3-dicarbonyl compounds or their equivalents with hydrazines. acs.orgnih.govnih.gov Another powerful technique is the [3+2] cycloaddition of trifluoromethylated 1,3-dipoles, such as 2,2,2-trifluorodiazoethane, with appropriate dipolarophiles. acs.orgnih.gov

Silver-catalyzed [3+2] cycloaddition of dicyanoalkenes with trifluorodiazoethane (CF3CHN2) allows for the construction of pyrazoles containing both trifluoromethyl and cyano groups in a single step. chinesechemsoc.org Furthermore, post-cyclization functional group interconversions and catalytic fluoroalkylations have been developed for the synthesis of trifluoromethylated pyrazoles. acs.orgnih.gov For instance, a one-pot protocol for preparing 1-aryl-3-trifluoromethylpyrazoles uses in situ generated nitrile imines and mercaptoacetaldehyde. nih.gov This involves a (3+3)-annulation followed by dehydration/ring contraction. nih.gov

Regioselectivity and Stereoselectivity in Pyrazole Synthesis

Regioselectivity is a critical aspect of pyrazole synthesis, particularly when using unsymmetrical starting materials, which can lead to mixtures of isomers. scispace.comconicet.gov.ar The reaction of 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones with monosubstituted hydrazines demonstrates high regioselectivity. scispace.com For example, reaction with phenylhydrazine (B124118) yields 5-aryl-3-trifluoromethyl-1-phenyl-1H-pyrazole, whereas methylhydrazine selectively forms 3-aryl-5-trifluoromethyl-1-methyl-1H-pyrazole. scispace.com

The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in the formation of pyrazoles from 1,3-diketones and hydrazines. conicet.gov.ar Another approach to achieve regioselectivity is through the cycloaddition of 4-trifluoromethylsydnones with alkynes, providing a general route to 5-trifluoromethylpyrazoles. nih.gov

In the context of stereoselectivity, the (3+2)-cycloaddition of in situ generated trifluoroacetonitrile imines with enones leads to trans-configured 5-acyl-pyrazolines in a fully regio- and diastereoselective manner. acs.orgnih.gov These intermediates can then be aromatized to form fully substituted pyrazoles. acs.orgnih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches in Pyrazole Formation

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for the synthesis of pyrazole derivatives. nih.govbenthamdirect.com These "green chemistry" approaches focus on using safer solvents, renewable resources, and energy-efficient techniques. nih.govnih.gov

Catalytic Methods (e.g., Silver-catalyzed reactions, Metal-catalyzed cross-coupling)

Catalytic methods play a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. A silver-catalyzed [3+2] cycloaddition reaction has been developed for the synthesis of pyrazoles that are functionalized with both trifluoromethyl and cyano groups. chinesechemsoc.org This method allows for the dual incorporation of these important moieties in a single step. chinesechemsoc.org

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are valuable for the functionalization of pre-existing pyrazole rings. researchgate.netmdpi.com For example, 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles have been successfully used in sequential Sonogashira cross-coupling, desilylation, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to produce polysubstituted pyrazoles. mdpi.com

Flow Chemistry and Mechanochemical Synthesis for Pyrazole Derivatives

Flow chemistry and mechanochemical synthesis represent advanced techniques that offer several advantages over traditional batch processes, including improved safety, scalability, and efficiency. researchgate.net A set of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles containing various functional groups has been synthesized using lithiation in a flow reactor. enamine.net This approach allows for precise control over reaction conditions and can lead to higher yields and purity. enamine.net

Mechanochemical methods, such as grinding, provide a solvent-free approach to pyrazole synthesis. researchgate.net While specific examples for 1-(Trifluoromethyl)-1H-pyrazol-4-amine are not detailed in the provided context, the general applicability of these green techniques to pyrazole synthesis suggests their potential for the synthesis of this and related compounds. researchgate.net

Data Tables

Table 1: Regioselective Synthesis of Trifluoromethylated Pyrazoles

Starting MaterialsReagentsProduct(s)Regioselectivity
1-Aryl-3,4,4,4-tetrafluoro-2-buten-1-onePhenylhydrazine5-Aryl-3-trifluoromethyl-1-phenyl-1H-pyrazoleHigh
1-Aryl-3,4,4,4-tetrafluoro-2-buten-1-oneMethylhydrazine3-Aryl-5-trifluoromethyl-1-methyl-1H-pyrazoleHigh
1,3-DiketoneMethylhydrazine in EthanolMixture of N-methylpyrazole regioisomersLow to moderate
1,3-DiketoneMethylhydrazine in Fluorinated Alcohol (TFE/HFIP)Predominantly one N-methylpyrazole regioisomerHigh
4-TrifluoromethylsydnoneAlkyne5-TrifluoromethylpyrazoleHigh

Table 2: Advanced Synthetic Methods for Pyrazole Derivatives

MethodKey FeaturesExample Application
Silver-catalyzed [3+2] CycloadditionSingle-step dual functionalization with trifluoromethyl and cyano groups. chinesechemsoc.orgSynthesis of pyrazoles with CF3 and CN groups. chinesechemsoc.org
Palladium-catalyzed Cross-CouplingFunctionalization of pre-formed pyrazole rings. mdpi.comSonogashira and Suzuki-Miyaura reactions on brominated pyrazoles. mdpi.com
Flow ChemistryPrecise control of reaction conditions, improved safety and scalability. enamine.netLithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. enamine.net

Chemical Reactivity and Reaction Mechanisms of 1 Trifluoromethyl 1h Pyrazol 4 Amine

Influence of the Trifluoromethyl Group on Pyrazole (B372694) Ring Reactivity

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms. researchgate.netmdpi.com When attached to the N-1 position of the pyrazole ring, it significantly modulates the electronic properties and, consequently, the reactivity of the entire molecule.

The N-CF3 group deactivates the pyrazole ring towards electrophilic attack by reducing the electron density of the aromatic system. This deactivating effect is a general characteristic of trifluoromethyl groups on aromatic rings. mdpi.com The hydrolytic stability of the N-CF3 moiety itself is noteworthy; it is generally stable when attached to an electron-deficient pyrazole ring. nih.gov

Computational studies on related trifluoromethyl-substituted pyrazoles indicate that the presence of an electron-withdrawing group in the 3-position leads to a more stable tautomer. nih.gov While this is not directly applicable to the N-1 substituted title compound, it highlights the significant electronic influence of the -CF3 group on the pyrazole system. The electron-withdrawing nature of the N-trifluoromethyl group is also expected to decrease the basicity of the pyrazole ring nitrogens.

Reactivity of the Amino Group at C-4 of the Pyrazole Ring

The amino group at the C-4 position is a key site of reactivity in 1-(Trifluoromethyl)-1H-pyrazol-4-amine, primarily exhibiting nucleophilic character.

Nucleophilic Substitution and Addition Reactions

In a related context, the synthesis of 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt and substituted hydrazines demonstrates the nucleophilic character of the hydrazine (B178648) precursor leading to the formation of the aminopyrazole ring. nih.gov The amino group of the resulting pyrazole is then available for further reactions. The electron-withdrawing N-trifluoromethyl group in the target compound would likely decrease the nucleophilicity of the C-4 amino group compared to its N-alkyl or N-aryl counterparts.

Reactivity of the Pyrazole Ring System

The pyrazole ring itself is an aromatic heterocycle and can undergo various reactions, although its reactivity is significantly influenced by the substituents it bears.

Electrophilic Aromatic Substitution on the Pyrazole Core

The pyrazole ring can undergo electrophilic aromatic substitution, with the position of attack being highly dependent on the directing effects of the existing substituents. In general, the C-4 position of the pyrazole ring is the most susceptible to electrophilic attack. For instance, the Vilsmeier-Haack reaction of hydrazones can lead to the formation of 4-formyl-pyrazoles. nih.gov

Halogenation is a common electrophilic substitution reaction for pyrazoles. The synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles has been achieved by brominating the corresponding pyrazole ring with N-bromosuccinimide (NBS). mdpi.com Similarly, 4-bromopyrazoles can be obtained through bromination with NBS in mild conditions. thieme-connect.comenamine.net These examples suggest that the C-4 position of a 1-(Trifluoromethyl)-1H-pyrazole would be the primary site for electrophilic attack, provided it is unsubstituted. However, in the case of this compound, the C-4 position is already occupied by the amino group. Electrophilic substitution would then be directed to other available positions on the ring, likely the C-5 or C-3 positions, with the directing influence of both the N-trifluoromethyl and the C-4 amino groups coming into play. The strong deactivating nature of the N-CF3 group would generally make electrophilic substitution more challenging. mdpi.com

Oxidation and Reduction Pathways of Pyrazole Derivatives

The oxidation and reduction of pyrazole derivatives are important transformations. The oxidation of pyrazolines (dihydropyrazoles) to pyrazoles is a common method for aromatization. Manganese dioxide (MnO2) has been effectively used for the oxidation of 5-acylpyrazolines to the corresponding pyrazoles. researchgate.netnih.govacs.org The reaction conditions, particularly the solvent, can influence the outcome of the oxidation. researchgate.netacs.org

Mechanistic Investigations of Key Transformations Involving this compound

Detailed mechanistic studies focusing specifically on this compound are not extensively available in the current body of scientific literature. However, valuable insights into its reactivity can be drawn from mechanistic investigations of closely related aminopyrazole isomers. A key transformation for aminopyrazoles is their use as synthons for creating fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are significant structural motifs in pharmacologically active compounds. nih.govekb.eg

The synthesis of the pyrazolo[3,4-d]pyrimidine core from aminopyrazoles has been the subject of mechanistic studies, particularly for 5-aminopyrazole derivatives. nih.govsemanticscholar.org These studies provide a plausible mechanistic framework for understanding how this compound might behave in similar transformations. The reaction often involves Vilsmeier amidination followed by a heterocyclization step. nih.gov

A plausible mechanism for the conversion of an aminopyrazole to a pyrazolo[3,4-d]pyrimidine involves an initial reaction with a Vilsmeier reagent, generated in situ from an amide like N,N-dimethylformamide (DMF) and a coupling agent such as phosphorus tribromide (PBr₃). nih.govsemanticscholar.org The aminopyrazole acts as a nucleophile, attacking the Vilsmeier species. This leads to the formation of formamidine (B1211174) intermediates, which are key to the subsequent cyclization. nih.gov The final ring-closure can then be achieved through the introduction of an amine source, such as hexamethyldisilazane, to complete the pyrimidine (B1678525) ring. semanticscholar.org

Experiments on 5-aminopyrazoles have demonstrated that the reaction proceeds through intermediates that are chemical equivalents of 4-(iminomethyl)-1H-pyrazol-5-yl)formamidines. nih.govsemanticscholar.org By analogy, a similar pathway can be proposed for this compound, where the exocyclic amino group initiates the reaction sequence, leading to the construction of the fused pyrimidine ring.

The table below outlines the proposed mechanistic steps for such a transformation, adapting the findings from studies on isomeric aminopyrazoles. nih.govsemanticscholar.orgresearchgate.net

StepDescriptionReactantsKey IntermediatesProduct of Step
1Formation of Vilsmeier ReagentN,N-dimethylformamide (DMF), Phosphorus tribromide (PBr₃)Vilsmeier reactive speciesElectrophilic Vilsmeier reagent
2Nucleophilic Attack and AmidinationThis compound, Vilsmeier ReagentTetrahedral intermediateFormamidinium salt intermediate
3Formation of FormamidineFormamidinium salt intermediateN/APyrazolyl-formamidine
4Intermolecular HeterocyclizationPyrazolyl-formamidine, Hexamethyldisilazane (Amine Source)Open-chain precursorFused Pyrazolo[3,4-d]pyrimidine ring system

This proposed pathway underscores the nucleophilic character of the exocyclic amino group on the pyrazole ring and its role in initiating complex transformations for the synthesis of fused heterocyclic systems.

Spectroscopic Data for this compound Not Publicly Available

Therefore, it is not possible to generate a thorough and scientifically accurate article based on detailed research findings as requested. Providing an analysis based on data from different, albeit structurally similar, molecules would be scientifically inaccurate and misleading. Similarly, a hypothetical analysis of expected spectral features would not meet the requirement for content based on detailed research findings.

Further research or de novo synthesis and characterization would be required to generate the specific experimental data needed to fulfill the detailed outline provided in the user's request.

Spectroscopic Characterization and Structural Analysis of 1 Trifluoromethyl 1h Pyrazol 4 Amine

X-ray Crystallography for Solid-State Structure Determination

No published single-crystal X-ray diffraction data for 1-(Trifluoromethyl)-1H-pyrazol-4-amine could be located. This technique is essential for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing information. Without experimental crystallographic studies, a definitive analysis of its solid-state structure is not possible.

Vibrational Spectroscopy and Electronic Absorption Studies

Detailed experimental data from vibrational spectroscopy (such as FT-IR and FT-Raman) and electronic absorption spectroscopy (UV-Vis) for this compound are not present in the available scientific literature. Vibrational spectroscopy is used to identify the functional groups and fingerprint the molecule based on its vibrational modes. Electronic absorption spectroscopy provides information about the electronic transitions within the molecule and its conjugation system. In the absence of this data, a specific analysis of its spectroscopic characteristics cannot be provided.

Computational Chemistry and Theoretical Investigations of 1 Trifluoromethyl 1h Pyrazol 4 Amine

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate the fundamental energetic and structural properties of 1-(Trifluoromethyl)-1H-pyrazol-4-amine.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the pyrazole (B372694) ring and its substituents.

Conformer analysis would investigate the rotational barriers around the C-N bond of the amine group and the C-C bond of the trifluoromethyl group. The orientation of the amino group relative to the pyrazole ring and the rotation of the trifluoromethyl group can lead to different conformers with distinct energy levels. The global minimum energy conformer represents the most stable structure of the molecule.

Table 1: Predicted Geometric Parameters for a Substituted Pyrazole Ring (Analogous System) Data extrapolated from computational studies on similar pyrazole derivatives. daneshyari.com

Parameter Predicted Value (Å or °)
N1-N2 bond length ~1.35 Å
N2-C3 bond length ~1.33 Å
C3-C4 bond length ~1.42 Å
C4-C5 bond length ~1.38 Å
C5-N1 bond length ~1.34 Å

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, particularly the lone pair of the nitrogen atom. The LUMO, conversely, is likely to be distributed over the pyrazole ring and significantly influenced by the electron-withdrawing trifluoromethyl group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. malayajournal.org

Table 2: Representative Frontier Molecular Orbital Energies for Aminopyrazole Derivatives Values are illustrative and based on general findings for similar compounds.

Molecular Orbital Energy (eV)
HOMO -5.0 to -6.5
LUMO -0.5 to -2.0

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. numberanalytics.commdpi.com The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential (typically colored red or yellow) is expected to be located around the nitrogen atoms of the pyrazole ring and the nitrogen atom of the amino group, due to their lone pairs of electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The regions of positive potential (colored blue) are likely to be found around the hydrogen atoms of the amino group and the pyrazole ring, as well as being influenced by the strongly electron-withdrawing trifluoromethyl group. These areas are susceptible to nucleophilic attack. unar.ac.id

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. uni-muenchen.de It allows for the investigation of charge transfer interactions, hyperconjugation, and the nature of intermolecular interactions. NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals, which is a key factor in molecular stability.

For this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair of the amino group into the pyrazole ring's π-system. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group would induce notable charge polarization within the molecule. The analysis of donor-acceptor interactions can provide quantitative estimates of the stabilization energies associated with these intramolecular charge transfers. uni-muenchen.de

Table 3: Illustrative Natural Charges on Key Atoms of a Substituted Aminopyrazole Data is hypothetical, based on general principles of NBO analysis for similar structures.

Atom Natural Charge (e)
N (amino) -0.8 to -1.0
C4 (pyrazole ring) +0.2 to +0.4
N1 (pyrazole ring) -0.4 to -0.6
N2 (pyrazole ring) -0.3 to -0.5
C (of CF3) +0.7 to +0.9

Tautomeric Equilibria and Proton Transfer Studies in Pyrazoles

Pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. For 4-substituted pyrazoles, this results in two distinct tautomers if the substituent at position 1 is a hydrogen atom. While the N1 position of this compound is substituted, understanding the principles of proton transfer is still relevant for its potential interactions and reactivity.

Computational studies on 4-substituted pyrazoles have shown that the energy barrier for proton transfer is influenced by the electronic nature of the substituent at the 4-position. daneshyari.com Electron-donating groups, such as the amino group, tend to lower the activation energy for proton migration compared to electron-withdrawing groups. For 4-aminopyrazole, the calculated activation energy for the 1,2-proton shift is lower than that for 4-nitropyrazole, indicating that the amino group facilitates this process. daneshyari.com While direct tautomerism is blocked by the trifluoromethyl group at the N1 position, this inherent electronic preference can influence the molecule's hydrogen bonding capabilities and interactions in protic environments.

In a broader context, studies on other pyrazole derivatives have shown that the tautomeric equilibrium can be significantly influenced by the solvent environment, with more polar solvents often stabilizing the more polar tautomer. researchgate.netresearchgate.net

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This is widely used in drug discovery to understand how a small molecule like this compound might interact with a biological target, such as a protein.

Aminopyrazole scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently appearing in molecules that target protein kinases. researchgate.net Molecular docking studies of aminopyrazole derivatives have been performed to investigate their binding modes within the active sites of various enzymes. nih.gov These studies typically show that the aminopyrazole core can form key hydrogen bonds and other favorable interactions with amino acid residues in the protein's binding pocket.

Applications in Advanced Chemical Research

Role as a Versatile Synthetic Intermediate and Building Block

Precursor for Fused Heterocyclic Systems

A significant application of 1-(Trifluoromethyl)-1h-pyrazol-4-amine is in the synthesis of fused heterocyclic systems. These are structures where the pyrazole (B372694) ring is fused with another ring system, often leading to compounds with valuable pharmacological or material properties. The amine group of the pyrazole is crucial for these reactions, as it can participate in cyclization reactions to form the new fused ring.

Table 1: Examples of Fused Heterocyclic Systems Derived from Aminopyrazole Precursors

Fused System Precursor Type Synthetic Strategy Potential Application
Pyrazolo[3,4-d]pyrimidine 5-Aminopyrazole-4-carbonitrile Cyclocondensation Protein Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidine 5-Amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate Cyclization with diketones Fluorescent Molecules
Trifluoromethylated Indenopyrazole 4-Trifluoromethylphenylhydrazine Acid-catalyzed condensation Agrochemicals, Pharmaceuticals

Synthesis of Polysubstituted Pyrazole Derivatives

The amine functionality of this compound is a key handle for introducing a wide variety of substituents onto the pyrazole core, leading to a diverse library of polysubstituted pyrazole derivatives. nih.gov This versatility allows chemists to fine-tune the steric and electronic properties of the molecule to achieve desired functions.

A common strategy involves the acylation of the amine group to form pyrazole carboxamides. These derivatives have been extensively explored in agrochemical research. hep.com.cn For instance, a series of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds were synthesized and evaluated for their biological activities. hep.com.cn This process typically involves converting the corresponding pyrazole-4-carboxylic acid into an acyl chloride, which then reacts with an amine to form the desired carboxamide. hep.com.cn This modular approach enables the creation of a large number of derivatives by simply varying the amine component. nih.govacs.org

Furthermore, the pyrazole ring itself can be functionalized. Methods have been developed for the selective introduction of functional groups at various positions of the trifluoromethyl-substituted pyrazole ring, enabling the synthesis of aldehydes, acids, and boron pinacolates, which are themselves valuable synthetic intermediates. researchgate.netresearchgate.net

Contributions to Materials Science

The unique properties conferred by the trifluoromethyl group make this compound and its derivatives valuable in the field of materials science. nih.govacs.org These compounds can be incorporated into larger molecular structures, such as polymers, to create advanced materials with tailored properties. chemimpex.comchemimpex.com

Polymer and Advanced Material Applications via Functionalization

Derivatives of trifluoromethylated pyrazoles are used in the formulation of advanced materials, contributing to the development of coatings and polymers with improved durability and resistance to degradation. chemimpex.com The pyrazole unit can be functionalized to act as a monomer or a cross-linking agent in polymerization reactions.

For example, fluorinated diamines are used to synthesize polyimides, a class of high-performance polymers known for their exceptional thermal stability. Incorporating trifluoromethyl groups into the polymer backbone can significantly enhance solubility, optical transparency, and dielectric properties while maintaining high thermal resistance. These fluorinated polyimides are considered a new generation of materials for microelectronic and optoelectronic applications. rsc.org

Enhancing Material Properties through Fluorination

The introduction of trifluoromethyl groups is a well-established strategy for modifying and enhancing the properties of materials. rsc.org The strong electron-withdrawing nature and high hydrophobicity of the CF3 group can profoundly impact the bulk properties of a material. rsc.org

In polymers, the presence of CF3 groups can:

Improve Solubility : The bulky nature of the CF3 group can disrupt polymer chain packing, increasing the free volume and making the polymer more soluble in organic solvents. researchgate.net

Lower Dielectric Constant : The introduction of fluorine can reduce the polarizability of the polymer, leading to a lower dielectric constant, which is a critical property for materials used in microelectronics. researchgate.net

Enhance Hydrophobicity : The CF3 group is highly hydrophobic, and its incorporation can significantly reduce water absorption in the final material. rsc.orgresearchgate.net

Table 2: Effect of Trifluoromethyl (CF3) Group on Polymer Properties

Property Effect of CF3 Incorporation Rationale Application Area
Thermal Stability Increased High C-F bond energy Aerospace, High-Temp Coatings
Solubility Improved Disruption of chain packing, increased free volume Material Processing
Dielectric Constant Lowered Reduced polarizability, increased free volume Microelectronics

Relevance in Agrochemical Research and Development

Trifluoromethyl-substituted pyrazoles are a cornerstone of modern agrochemical research. nih.govacs.org The presence of the CF3 group is often associated with enhanced biological activity, and many commercial pesticides contain this structural motif. hep.com.cnacs.org this compound serves as a crucial precursor for many of these active ingredients. chemimpex.comchemimpex.com

The pyrazole scaffold is found in a variety of commercial pesticides, including insecticides, fungicides, and herbicides. hep.com.cn For example, pyrazole carboxamides are a major class of fungicides that act by inhibiting the succinate (B1194679) dehydrogenase enzyme (SDHI) in fungi. nih.gov Derivatives of this compound, specifically the corresponding carboxamides, have been synthesized and tested for their agrochemical potential.

Research has shown that while some 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives exhibit weak fungicidal activity, they can possess significant nematocidal activity against root-knot nematodes like Meloidogyne incognita. hep.com.cnnih.govbenthamdirect.comepa.govresearchgate.net Studies have identified specific derivatives that show good control efficacy against this major agricultural pest. hep.com.cnnih.gov Similarly, other pyrazole derivatives have demonstrated potent insecticidal properties against a range of pests, sometimes exceeding the efficacy of commercial standards like fipronil. researchgate.netresearchgate.netnih.gov The trifluoromethyl group is a key feature in many of these successful compounds, highlighting the importance of precursors like this compound in the discovery and development of new crop protection agents. chemimpex.comacs.org

Design of Herbicidal and Fungicidal Agents (mechanisms of action on plant/pest systems)

Derivatives of trifluoromethyl-pyrazole are integral to the development of modern agrochemicals. hep.com.cn The pyrazole carboxamide structure, in particular, is a well-established pharmacophore for fungicidal agents. hep.com.cn Many commercial fungicides and herbicides are based on fluorinated pyrazole structures. hep.com.cn

The mechanism of action for many pyrazole-based fungicides involves the inhibition of succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain of fungi. This inhibition disrupts the cellular respiration process, leading to a depletion of ATP and ultimately causing fungal cell death. For instance, Penthiopyrad, a commercial fungicide, incorporates the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide moiety. hep.com.cn

In the context of herbicides, trifluoromethyl-pyrazole derivatives have been developed to target key enzymes in plant metabolic pathways. For example, some pyrazole-based herbicides act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis in plants. Inhibition of this enzyme leads to bleaching of the plant tissues and eventual death. The synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides has been explored for their herbicidal properties. acs.org

Structure-Activity Relationships in Agrochemical Contexts

The biological activity of trifluoromethyl-pyrazole derivatives in agrochemical applications is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of these compounds as herbicides, fungicides, or nematocides. hep.com.cn

For example, in a study of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, modifications to the amide group and the substituent on the pyrazole nitrogen were found to significantly impact their biological activity. While the parent compounds were designed based on fungicides, certain structural modifications led to a decrease in fungicidal activity but a marked increase in nematocidal activity against M. incognita. hep.com.cn Specifically, the alkylation of the amide nitrogen and the replacement of a thiophene (B33073) ring with a substituted benzene (B151609) ring were key modifications. hep.com.cn

The data below illustrates the nematocidal activity of several N-substituted 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives against M. incognita.

CompoundSubstituent (R)Nematocidal Activity (%) vs. M. incognita
5e4-Cl85
5h2,4-diCl80
5i2,4,6-triCl80.9

Data sourced from a study on the nematocidal evaluation of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. hep.com.cn

These findings indicate that specific substitutions on the phenyl ring attached to the amide nitrogen are critical for enhancing nematocidal effects. hep.com.cn

Significance in Coordination Chemistry and Organometallic Chemistry

Pyrazole and its derivatives are highly versatile ligands in coordination and organometallic chemistry due to the presence of two adjacent nitrogen atoms in the aromatic ring. researchgate.netresearchgate.net These nitrogen atoms can act as donors to coordinate with a wide range of metal ions, forming stable coordination complexes with diverse topologies and geometries. researchgate.netresearchgate.net The pyrazole ring can coordinate to a metal center in several ways: as a neutral monodentate ligand, as a bridging exo-bidentate ligand, or as a mono-anionic species. researchgate.net

The introduction of a trifluoromethyl group onto the pyrazole ring, as in this compound, significantly modifies the electronic properties of the ligand. The strong electron-withdrawing nature of the CF3 group decreases the basicity of the pyrazole nitrogen atoms, which in turn affects the strength and nature of the metal-ligand bond. This electronic modulation can be harnessed to fine-tune the catalytic, magnetic, or optical properties of the resulting metal complexes.

The amine group at the 4-position provides an additional coordination site, allowing the molecule to act as a bidentate or even a polydentate chelating ligand, further expanding the structural diversity of the coordination complexes that can be formed. researchgate.net These complexes are of interest for their potential applications in catalysis, materials science, and as models for bioinorganic systems. researchgate.net

Molecular Probes and Mechanistic Studies in Biological Systems

The pyrazole scaffold is a key component in the design of molecular probes for studying biological systems. nih.gov Fluorescent probes are organic molecules designed to exhibit changes in their fluorescence properties upon interaction with specific biological targets, such as ions, small molecules, or macromolecules. mdpi.com These probes are invaluable tools for real-time imaging and sensing in living cells. nih.govmdpi.com

Pyrazoline derivatives, which are structurally related to pyrazoles, are known to exhibit blue fluorescence and have been utilized to develop probes for detecting pH changes and specific ions. nih.gov The photophysical properties of the pyrazole ring, combined with the environmentally sensitive trifluoromethyl group, make this compound a promising platform for the development of novel fluorescent probes. The amine group offers a convenient point for attaching fluorophores or other functional groups to create targeted molecular sensors.

Enzyme Inhibition and Binding Affinity Studies at a Molecular Level

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity. nih.gov Consequently, pyrazole derivatives have been extensively investigated as inhibitors for a wide range of enzymes, particularly kinases. nih.gov Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. nih.gov

Derivatives of this compound have been designed and synthesized as potent and selective kinase inhibitors. The trifluoromethyl group often enhances binding affinity by participating in favorable interactions within the enzyme's active site and can improve pharmacokinetic properties like metabolic stability and cell permeability.

The table below presents the inhibitory activity of a patented pyrazole derivative against Cyclin-Dependent Kinases (CDKs).

Target KinaseIC₅₀ (nM)
CDK129
CDK135.8
CDK7880

Data sourced from a review on substituted pyrazole-based kinase inhibitors. nih.gov

The data demonstrates the high potency and selectivity of this pyrazole compound for CDK12 and CDK13 over CDK7. nih.gov Such studies are fundamental for understanding the molecular basis of enzyme inhibition and for the rational design of new therapeutic agents.

Interaction with Biological Macromolecules

Understanding the interactions between small molecules and biological macromolecules like proteins and nucleic acids is fundamental to drug discovery and chemical biology. ljmu.ac.ukfrontiersin.org The pyrazole scaffold is adept at forming various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which govern its binding to macromolecular targets. ljmu.ac.uk

For instance, studies on pyrazoline-based fluorescent probes have investigated their binding to Human Serum Albumin (HSA), a major transport protein in the bloodstream. nih.gov Such binding studies are critical for evaluating the pharmacokinetic profile of a potential drug molecule. The results of one study indicated that the binding of a pyrazoline probe to HSA was a spontaneous process driven primarily by electrostatic and ionic interactions. nih.gov

The trifluoromethyl group and the amine function on the this compound core can significantly influence its interactions with macromolecules. The CF3 group can engage in hydrophobic or fluorous interactions, while the amine group can act as a hydrogen bond donor, enhancing the binding affinity and specificity for a target protein or enzyme active site.

Q & A

Q. What are the standard synthetic routes for 1-(Trifluoromethyl)-1H-pyrazol-4-amine, and how are intermediates characterized?

The compound is typically synthesized via hydrogenation of nitro precursors. For example, 5-methyl-4-nitro-3-(trifluoromethyl)-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole can be reduced using hydrogen gas and a palladium catalyst to yield the amine . Intermediates are characterized using 1H^1H-NMR, LC-MS, and elemental analysis. Key spectral markers include trifluoromethyl proton signals (~δ 4.03 ppm) and molecular ion peaks in LC-MS (e.g., m/z 324.2 [M+H]+^+) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

1H^1H-NMR and 19F^{19}F-NMR are critical for identifying trifluoromethyl groups and amine protons. LC-MS validates molecular weight, while FT-IR confirms amine functionality (N-H stretch ~3300–3500 cm1^{-1}). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What are the common biological targets of this compound, and how are preliminary activity assays designed?

The compound has been explored as a GLUT1 inhibitor and antimicrobial agent. Assays include glucose uptake inhibition in cancer cell lines (e.g., MCF-7) and broth microdilution for MIC determination against pathogens like S. aureus .

Q. How is purity ensured during synthesis, and what solvents are recommended for recrystallization?

Purity ≥95% is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in methanol or dichloromethane. Solvent selection depends on solubility profiles, with methanol preferred for polar impurities .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Catalytic hydrogenation conditions (e.g., 10% Pd/C, 50 psi H2_2, 24 hours) improve yields to >90%. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 150°C) but requires careful temperature control to avoid decomposition .

Q. What strategies resolve spectral overlaps in 1H^1H1H-NMR caused by trifluoromethyl and aromatic protons?

Use high-field NMR (≥400 MHz) and deuterated DMSO for sharper peaks. 2D NMR (COSY, HSQC) distinguishes coupled protons, while 19F^{19}F-NMR decoupling isolates trifluoromethyl signals .

Q. How do structural modifications (e.g., substituent position) impact bioactivity?

Substituents at the pyrazole 3-position enhance GLUT1 inhibition. For example, 5-methyl-3-(trifluoromethyl) derivatives show IC50_{50} values <1 µM, while 4-fluorobenzyl groups improve cellular permeability . SAR studies require systematic variation of R-groups followed by molecular docking against target proteins .

Q. What advanced techniques validate crystallinity and stereochemical purity?

Single-crystal X-ray diffraction (SHELX software) confirms molecular geometry and packing. Dynamic light scattering (DLS) assesses amorphous content, while chiral HPLC separates enantiomers if applicable .

Q. How are stability and hygroscopicity managed during long-term storage?

Store under argon at −20°C in amber vials. Lyophilization improves stability for in vitro assays. Karl Fischer titration monitors moisture content, which should be <0.1% to prevent hydrolysis .

Q. How to address discrepancies in reported synthetic protocols (e.g., conflicting yields or side products)?

Replicate reactions under inert atmospheres (N2_2/Ar) and analyze by LC-MS/MS for trace impurities. Kinetic studies identify rate-limiting steps (e.g., nitro reduction). Cross-validate methods using literature precedents from independent labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.